4-Methyl-2-(piperidin-4-yl)pyrimidine
Overview
Description
“4-Methyl-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the CAS Number: 1316218-93-5. It has a molecular weight of 177.25 and its molecular formula is C10H15N3 . This compound is used in the pharmaceutical industry and is present in various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(piperidin-4-yl)pyrimidine” can be represented as 1S/C10H15N3/c1-8-2-7-12-10 (13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 .
Physical And Chemical Properties Analysis
“4-Methyl-2-(piperidin-4-yl)pyrimidine” has a molecular weight of 177.25 . It is shipped with an ice pack and is in the physical form of oil .
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 4-Methyl-2-(piperidin-4-yl)pyrimidine . This compound, also known as EN300-131443 , has a molecular weight of 177.25 g/mol and the IUPAC name 4-methyl-2-(4-piperidinyl)pyrimidine . Here are six unique applications:
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Antioxidant Activity
- Summary : Researchers have explored the antioxidant properties of pyrimidine derivatives, including 4-Methyl-2-(piperidin-4-yl)pyrimidine. Increased reactive oxygen species (ROS) are associated with chronic inflammatory conditions, and antioxidants play a crucial role in mitigating oxidative stress .
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Antibacterial Activity
- Summary : A library of pyrazolo[3,4-d]pyrimidine derivatives, including 4-Methyl-2-(piperidin-4-yl)pyrimidine, was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria .
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Drug Discovery
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Ring Opening Reactions
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
4-methyl-2-piperidin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMYKCEGVPKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperidin-4-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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